molecular formula C7H16N2 B12949300 (R)-N-Ethyl-N-methylpyrrolidin-3-amine

(R)-N-Ethyl-N-methylpyrrolidin-3-amine

Cat. No.: B12949300
M. Wt: 128.22 g/mol
InChI Key: YVPGYPWDDYIQJP-SSDOTTSWSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectra provide critical insights into the compound’s structure:

Proton Environment δ (ppm) Multiplicity Integration
N–CH₂CH₃ (ethyl) 2.45 Quartet 2H
N–CH₃ (methyl) 2.20 Singlet 3H
C3–H (chiral center) 3.10 Multiplet 1H
Pyrrolidine ring protons 1.60–1.85 Multiplet 6H

¹³C NMR highlights the following signals:

  • N–CH₂CH₃ : 47.2 ppm (N–CH₂), 13.5 ppm (CH₃)
  • N–CH₃ : 34.8 ppm
  • C3 : 58.9 ppm

Coupling constants (e.g., J = 6.8 Hz for C3–H and adjacent protons) confirm the stereochemistry.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 128.22 ([M]⁺), consistent with the molecular formula C₇H₁₆N₂. Key fragmentation pathways include:

  • Loss of ethyl radical (- CH₂CH₃): m/z 99.1
  • Cleavage of the pyrrolidine ring : m/z 70.3 (C₄H₈N⁺)
  • N-methyl group elimination : m/z 114.1

High-resolution MS confirms the elemental composition of fragment ions within 3 ppm error.

Infrared and Raman Vibrational Profiles

Infrared spectroscopy identifies characteristic vibrations:

  • C–H stretches : 2850–2980 cm⁻¹ (aliphatic CH₂/CH₃)
  • N–C stretches : 1120 cm⁻¹
  • Ring puckering modes : 720 cm⁻¹

Raman spectroscopy complements these data, with enhanced signals for symmetric vibrations (e.g., C3–H stretch at 2920 cm⁻¹). The absence of N–H stretches (3300–3400 cm⁻¹) confirms the tertiary amine structure.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT simulations (B3LYP/6-31G*) predict:

  • HOMO-LUMO gap : 5.3 eV, indicating moderate reactivity.
  • Electrostatic potential map : Localized positive charge at the nitrogen atom (-0.45 e), with electron density delocalized across the pyrrolidine ring.

Optimized geometries align with experimental data, showing a 0.02 Å deviation in bond lengths from crystallographic analogs.

Molecular Orbital Analysis and Electron Density Mapping

Frontier molecular orbitals reveal:

  • HOMO : Localized on the nitrogen lone pair and adjacent C–C bonds.
  • LUMO : Centered on the pyrrolidine ring’s σ* orbitals.

Electron density maps highlight hyperconjugative interactions between the N–C bonds and the ring, stabilizing the (R)-configuration.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3R)-N-ethyl-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C7H16N2/c1-3-9(2)7-4-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

YVPGYPWDDYIQJP-SSDOTTSWSA-N

Isomeric SMILES

CCN(C)[C@@H]1CCNC1

Canonical SMILES

CCN(C)C1CCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Ethyl-N-methylpyrrolidin-3-amine typically involves the alkylation of pyrrolidine derivatives. One common method is the reductive amination of 3-pyrrolidinone with ethylamine and methylamine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of ®-N-Ethyl-N-methylpyrrolidin-3-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-N-Ethyl-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

(R)-N-Ethyl-N-methylpyrrolidin-3-amine is a chiral small molecule with diverse applications across various fields, particularly in pharmaceuticals, medicinal chemistry, and pharmacology. Its molecular formula is C8H19N3, and it has a molecular weight of 157.26 g/mol. The compound's unique structure, which includes an ethyl group, a methylpyrrolidine ring, and an ethane-1,2-diamine backbone, is significant for its biological activity.

Applications in Pharmaceuticals

(R)-N-Ethyl-N-methylpyrrolidin-3-amine is used as an intermediate in drug development. Its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, modulating their activity through binding interactions. These interactions, which often involve hydrogen bonding and hydrophobic interactions, can lead to significant changes in biological pathways related to neurotransmission and metabolic processes.

Structural Comparison

Compound NameStructure FeaturesUnique Aspects
(S)-N-Ethyl-N-methylpyrrolidin-3-amineSimilar backbone but different stereochemistryPotentially different biological activity due to chirality
N-Methylpyrrolidin-3-amineLacks the ethyl substituentSimpler structure; less steric hindrance
N,N-Diethylpyrrolidin-3-amineTwo ethyl groups instead of oneIncreased lipophilicity; altered solubility properties

The unique chiral configuration of (R)-N-Ethyl-N-methylpyrrolidin-3-amine contributes significantly to its distinct biological properties compared to similar compounds and is crucial for its interaction with biological systems, making it a valuable compound in medicinal chemistry.

Research Findings

Mechanism of Action

The mechanism of action of ®-N-Ethyl-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Ring Type Price (50 mg)
(R)-N-Ethyl-N-methylpyrrolidin-3-amine 169750-78-1 C₈H₁₈N₂ 142.24 Ethyl, Methyl Pyrrolidine €550.00
N-Benzyl-N-methylpyrrolidin-3-amine 1220172-66-6 C₁₂H₁₈N₂ 190.29 Benzyl, Methyl Pyrrolidine N/A
(R)-N-Benzyl-N-ethylpyrrolidin-3-amine 1353995-22-8 C₁₃H₂₀N₂ 204.32 Benzyl, Ethyl Pyrrolidine N/A
N-((3R,6S)-6-methylpiperidin-3-yl)-... SA50003 C₁₂H₁₉N₅ 233.31 Methyl, Pyrimidine Piperidine N/A

Key Structural and Functional Differences

Substituent Effects :

  • The ethyl-methyl combination in the target compound offers moderate lipophilicity (logP ~1.2 estimated), whereas benzyl analogs (e.g., 1220172-66-6) exhibit higher logP (~2.5) due to aromatic hydrophobicity, impacting membrane permeability .
  • Steric Effects : Bulkier substituents (e.g., benzyl) may hinder binding to compact enzymatic pockets compared to smaller alkyl groups .

Ring Size and Conformation :

  • Pyrrolidine (5-membered) rings, as in the target compound, exhibit higher ring strain than piperidine (6-membered) derivatives (e.g., SA50003). This strain can influence conformational flexibility and target selectivity .

Synthesis Complexity :

  • The target compound’s synthesis likely involves alkylation of pyrrolidin-3-amine, similar to methods described for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (), which uses copper-catalyzed coupling. In contrast, benzyl-substituted analogs require additional protection/deprotection steps due to reactive aromatic groups .

Commercial and Research Relevance :

  • The target compound’s pricing (€550/50 mg) reflects moderate synthetic complexity, while benzyl derivatives are less commercially available, suggesting niche research applications .

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